1H-Indazol-3-amine, N,1-bis(3-(1-piperidinyl)propyl)-
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Overview
Description
1H-Indazol-3-amine, N,1-bis(3-(1-piperidinyl)propyl)- is a compound belonging to the indazole family, which is known for its diverse biological activities. Indazole derivatives have been extensively studied for their potential therapeutic applications, including anticancer, anti-inflammatory, and antibacterial properties .
Preparation Methods
The synthesis of 1H-Indazol-3-amine, N,1-bis(3-(1-piperidinyl)propyl)- involves several steps. One common method includes the transition metal-catalyzed reactions, such as Cu(OAc)2-catalyzed N-N bond formation using oxygen as the terminal oxidant . Another approach involves the reductive cyclization of 2-azidobenzaldehydes and amines . Industrial production methods often employ these catalytic processes to achieve high yields and minimal byproducts .
Chemical Reactions Analysis
1H-Indazol-3-amine, N,1-bis(3-(1-piperidinyl)propyl)- undergoes various chemical reactions, including:
Oxidation: Using oxidizing agents like oxygen or tert-butyl nitrite.
Reduction: Reductive cyclization reactions.
Substitution: Reactions involving aryl-hydrazones and montmorillonite K-10 under O2 atmosphere.
Common reagents used in these reactions include Cu(OAc)2, tert-butyl nitrite, and montmorillonite K-10 . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Mechanism of Action
Comparison with Similar Compounds
1H-Indazol-3-amine, N,1-bis(3-(1-piperidinyl)propyl)- is unique compared to other indazole derivatives due to its specific substitution pattern and biological activity. Similar compounds include:
1H-Indazol-3-amine: Known for its anticancer and anti-inflammatory properties.
2H-Indazole: Exhibits diverse biological activities, including antibacterial and antifungal effects.
5-Fluoro-1H-indazol-3-yl derivatives: Potent inhibitors of RIP2 kinase for treating chronic inflammatory diseases.
These compounds share a common indazole core but differ in their substitution patterns and specific biological activities.
Properties
CAS No. |
88837-01-8 |
---|---|
Molecular Formula |
C23H37N5 |
Molecular Weight |
383.6 g/mol |
IUPAC Name |
N,1-bis(3-piperidin-1-ylpropyl)indazol-3-amine |
InChI |
InChI=1S/C23H37N5/c1-5-14-26(15-6-1)18-9-13-24-23-21-11-3-4-12-22(21)28(25-23)20-10-19-27-16-7-2-8-17-27/h3-4,11-12H,1-2,5-10,13-20H2,(H,24,25) |
InChI Key |
KGRCESSMKIKICQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)CCCNC2=NN(C3=CC=CC=C32)CCCN4CCCCC4 |
Origin of Product |
United States |
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